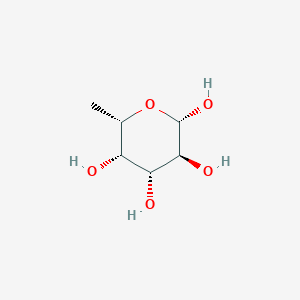

beta-L-Fucose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-KGJVWPDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13224-93-6 | |

| Record name | beta-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .BETA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways of Guanosine Diphosphate Beta L Fucose Gdp β L Fucose

The De Novo Biosynthesis Pathway of GDP-L-Fucose

The de novo pathway is a fundamental metabolic route responsible for the synthesis of GDP-L-fucose from GDP-D-mannose. oup.compnas.org This pathway is constitutively active in the majority of mammalian cells and is considered the principal contributor to the cellular GDP-L-fucose pool, accounting for over 90% of its production. researchgate.netnih.govresearchgate.net The transformation of GDP-D-mannose into GDP-β-L-fucose is a multi-step enzymatic process. oup.com

Enzymatic Cascade from GDP-D-Mannose to GDP-4-Keto-6-Deoxymannose

The initial and rate-limiting step in the de novo pathway is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose. pnas.orgrcsb.org This reaction is catalyzed by the enzyme GDP-D-mannose 4,6-dehydratase (GMD). ontosight.ainih.gov The mechanism involves the oxidation of GDP-D-mannose at the C4″ position by a tightly bound NADP+ cofactor, followed by the elimination of a water molecule from C5″ and C6″. nih.gov This dehydration reaction results in the formation of the unstable intermediate, GDP-4-keto-6-deoxymannose. nih.govoup.comnih.gov

GDP-4-Keto-6-Deoxymannose 3,5-Epimerase-4-Reductase (WcaG/GFS) Catalysis to GDP-β-L-Fucose Formation

The final two steps of the de novo pathway, the 3,5-epimerization and 4-reduction of GDP-4-keto-6-deoxymannose, are catalyzed by a single bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase. nih.govnih.gov In humans, this enzyme is also referred to as FX protein. researchgate.net This enzyme first catalyzes the epimerization at C3″ and C5″ of the hexose (B10828440) moiety, followed by an NADPH-dependent reduction at the C4″ position to yield the final product, GDP-β-L-fucose. oup.comuniprot.org

The Salvage Biosynthesis Pathway of GDP-L-Fucose

The salvage pathway provides an alternative mechanism for the synthesis of GDP-L-fucose, utilizing free L-fucose that may be sourced from the extracellular environment or from the intracellular breakdown of glycoconjugates. oup.comresearchgate.net While this pathway contributes a smaller fraction to the total cellular GDP-fucose pool compared to the de novo pathway, it plays a significant role under specific conditions and has been instrumental in studying fucosylation processes. oup.comoup.com

L-Fucokinase-Mediated Phosphorylation of L-Fucose to β-L-Fucose-1-Phosphate

The first committed step of the salvage pathway is the phosphorylation of L-fucose. oup.com This reaction is catalyzed by the enzyme L-fucokinase (FUK), which transfers a phosphate (B84403) group from ATP to the anomeric hydroxyl group of L-fucose, forming β-L-fucose-1-phosphate. nih.govplos.org

GDP-L-Fucose Pyrophosphorylase Activity in GDP-β-L-Fucose Synthesis

The final step in the salvage pathway is the conversion of β-L-fucose-1-phosphate to GDP-β-L-fucose. This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (GFPP), which facilitates the transfer of a guanosine (B1672433) monophosphate (GMP) moiety from guanosine triphosphate (GTP) to β-L-fucose-1-phosphate, releasing pyrophosphate. nih.govplos.org In some organisms, such as Bacteroides fragilis, a bifunctional enzyme known as L-fucokinase/GDP-fucose pyrophosphorylase (FKP) carries out both the kinase and pyrophosphorylase activities. pnas.orgoup.com

Regulatory Mechanisms and Interplay Between De Novo and Salvage Pathways

The biosynthesis of GDP-L-fucose is a tightly regulated process. The de novo pathway is subject to feedback inhibition, where the final product, GDP-L-fucose, acts as a competitive inhibitor of GDP-D-mannose 4,6-dehydratase (GMD), the first enzyme in the pathway. rcsb.org This regulatory mechanism helps to maintain cellular homeostasis of GDP-L-fucose.

While previously considered to operate independently, recent studies have suggested an interplay between the de novo and salvage pathways. nih.gov For instance, the inactivation of enzymes in the de novo pathway can lead to an increased reliance on the salvage pathway, provided that exogenous fucose is available. Conversely, the absence of a key salvage pathway enzyme can lead to elevated levels of one of the de novo pathway enzymes. nih.gov This mutual response highlights a coordinated regulation to ensure a sufficient supply of GDP-L-fucose for essential cellular functions. Further research has also pointed to the simultaneous upregulation of the de novo pathway enzymes, the GDP-fucose transporter, and specific fucosyltransferases during processes like inflammation and tumorigenesis, suggesting a coordinated transcriptional regulation. nih.gov

Feedback Inhibition and Allosteric Regulation

The de novo biosynthetic pathway of GDP-L-fucose is a tightly regulated process essential for maintaining cellular homeostasis of fucosylated glycoconjugates. ontosight.ai This regulation is primarily achieved through feedback inhibition, where the final product of the pathway, GDP-L-fucose, modulates the activity of key enzymes. ontosight.ainih.gov

The principal site of this regulation is the first enzyme in the pathway, GDP-mannose 4,6-dehydratase (GMD), which catalyzes the conversion of GDP-D-mannose to an intermediate. rcsb.orgnih.govacs.org GDP-L-fucose acts as a potent inhibitor of GMD, providing a direct mechanism to control its own synthesis. nih.govoup.com When cellular levels of GDP-L-fucose are sufficient, it binds to GMD, thereby reducing its enzymatic activity and slowing down the entire pathway. oup.com

Studies have provided varying descriptions of the precise inhibitory mechanism. Some research indicates that GDP-L-fucose acts as a competitive inhibitor, suggesting it binds to the same active site as the substrate, GDP-mannose. rcsb.orgnih.govacs.org Other studies describe the inhibition as non-competitive or allosteric, implying that GDP-L-fucose binds to a regulatory site distinct from the active site, inducing a conformational change that decreases enzyme efficacy. nih.govrsc.orgnih.gov This allosteric binding has been supported by the crystal structure analysis of GMD complexed with synthetic GDP-fucose analogs. nih.gov Regardless of the exact mode, this feedback loop is a crucial mechanism for regulating cellular fucosylation. nih.gov

In addition to the natural product, synthetic fluorinated analogs of L-fucose can be metabolized within cells to their corresponding GDP-fucose derivatives. nih.gov These analogs, such as GDP-2-deoxy-2-fluoro-fucose and GDP-6,6,6-trifluoro-l-fucose, are powerful allosteric inhibitors of GMD and can significantly suppress the de novo biosynthesis of GDP-L-fucose. nih.govrsc.org

The second enzyme of the pathway, GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX or Fcl), which catalyzes the final two steps to produce GDP-L-fucose, is also subject to regulation. uniprot.orgrcsb.org It experiences product inhibition by both GDP-L-fucose and NADP+. uniprot.org Furthermore, certain synthetic analogs can selectively target this enzyme; for instance, GDP-6-alkynyl-fucose has been shown to inhibit the FX enzyme without affecting GMD. rsc.org

Table 1: Regulatory Mechanisms in GDP-L-Fucose de novo Biosynthesis

| Enzyme | Inhibitor | Type of Inhibition |

|---|---|---|

| GDP-mannose 4,6-dehydratase (GMD) | GDP-L-fucose | Feedback Inhibition (Competitive/Allosteric) nih.govrcsb.orgnih.gov |

| GDP-mannose 4,6-dehydratase (GMD) | Fluorinated GDP-fucose analogs | Allosteric Inhibition nih.govrsc.org |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX) | GDP-L-fucose, NADP+ | Product Inhibition uniprot.org |

| GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX) | GDP-6-alkynyl-fucose | Inhibition rsc.org |

Substrate Availability and Pathway Crosstalk

The cellular pool of GDP-L-fucose is maintained by two distinct biosynthetic pathways: the de novo pathway and the salvage pathway. oup.comoup.comwjgnet.com The interplay and crosstalk between these two routes are critical for ensuring a steady supply of this essential nucleotide sugar.

The de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, is considered the primary route, responsible for producing approximately 90% of the total cellular GDP-fucose under normal conditions. wjgnet.complos.orgresearchgate.net The substrate for this pathway, GDP-mannose, is derived from cellular glucose or mannose, linking fucose synthesis directly to central carbohydrate metabolism. rupress.orgmdpi.com

The salvage pathway provides an alternative route, synthesizing GDP-L-fucose from free L-fucose. wjgnet.comnih.gov This free fucose can be obtained from extracellular sources, such as diet, or from the lysosomal degradation of endogenous fucosylated glycoconjugates. wjgnet.comnih.gov This pathway involves the enzymes fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT). nih.govresearchgate.net

Significant crosstalk exists between these two pathways. The availability of exogenous fucose directly impacts the activity of the de novo pathway. When cells are supplied with sufficient external fucose (in the micromolar range), the de novo synthesis is suppressed, and the salvage pathway becomes the predominant source of GDP-L-fucose. researchgate.netrupress.org This indicates that the salvage pathway can compensate for deficiencies in the de novo pathway, a phenomenon observed in certain genetic disorders and experimental models. oup.commdpi.com

Recent studies suggest that the metabolic flux of fucosylation is more dynamic than previously understood, involving distinct intracellular pools of GDP-fucose. researchgate.netrupress.orgmdpi.com Evidence indicates that cells can differentiate between GDP-fucose derived from various sources (e.g., glucose, mannose, or salvaged fucose) and may selectively utilize them for specific glycosylation events. researchgate.netrupress.org For example, even when exogenous fucose is added to suppress the de novo pathway, the utilization of fucose salvaged from lysosomal degradation is only moderately reduced, suggesting that these pools are not entirely interchangeable. researchgate.net This points to a highly organized system of substrate channeling and transport. mdpi.com

Furthermore, there is evidence of regulatory crosstalk at the enzymatic level. In cell lines deficient in a de novo pathway enzyme (like TSTA3), an elevated level of a salvage pathway enzyme (fucokinase) has been observed, suggesting a compensatory upregulation mechanism. plos.orgnih.gov This intricate interplay ensures that cells can adapt to varying substrate availability and maintain the necessary supply of GDP-L-fucose for vital biological functions.

Table 2: Comparison of GDP-L-Fucose Biosynthetic Pathways

| Feature | De Novo Pathway | Salvage Pathway |

|---|---|---|

| Primary Substrate | GDP-D-mannose oup.com | L-fucose nih.gov |

| Substrate Origin | Glucose, Mannose mdpi.com | Extracellular sources, Lysosomal degradation wjgnet.com |

| Approx. Contribution | ~90% wjgnet.comresearchgate.net | ~10% wjgnet.com |

| Key Enzymes | GDP-mannose 4,6-dehydratase (GMD), GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase (FX) oup.comoup.com | L-fucokinase (FCSK), GDP-L-fucose pyrophosphorylase (FPGT) nih.gov |

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| beta-L-Fucose | 92837 |

| Guanosine Diphosphate-Beta-L-Fucose | 19293 |

| GDP-D-mannose | 15494 |

| Guanosine diphosphate | 682 |

| NADP+ | 5886 |

| Glucose | 5793 |

| Mannose | 18950 |

| GDP-2-deoxy-2-fluoro-fucose | 135565985 |

| GDP-6,6,6-trifluoro-l-fucose | 139031070 |

Biological Roles and Functional Implications of Fucosylation Mediated by Gdp β L Fucose

Glycan-Mediated Cell-Cell Recognition and Adhesion Processes

Fucosylated glycans on the cell surface are key players in mediating how cells recognize and adhere to one another. This function is fundamental to the organization of tissues, the trafficking of immune cells, and the determination of blood types.

Selectin-Dependent Leukocyte Adhesion Mechanisms

One of the most well-characterized roles of fucose is its essential contribution to the ligands for selectins, a family of cell adhesion molecules (lectins) crucial for immune surveillance. cenmed.com Selectins (E-selectin on endothelial cells, P-selectin on platelets and endothelial cells, and L-selectin on leukocytes) mediate the initial tethering and rolling of leukocytes along the vascular endothelium, a prerequisite for their migration into tissues during inflammation and infection. physiology.org

These interactions are dependent on specific fucosylated carbohydrate structures, most notably the Sialyl-Lewis X (sLeX) antigen. frontiersin.orgwikipedia.org The synthesis of sLeX and related structures requires the enzymatic transfer of fucose from GDP-β-L-fucose. uniprot.org For instance, E-selectin and P-selectin on activated endothelial cells recognize sLeX on the surface of leukocytes, which facilitates their capture from the bloodstream. nih.gov Similarly, L-selectin on leukocytes binds to fucosylated ligands on endothelial cells, which can also be induced during inflammation. nih.govashpublications.org

The critical nature of fucosylation in this process is highlighted by Leukocyte Adhesion Deficiency type II (LAD-II), a rare genetic disorder where a defect in GDP-fucose biosynthesis leads to the absence of fucosylated ligands like sLeX. frontiersin.orgnih.gov Patients with LAD-II suffer from recurrent infections because their leukocytes cannot effectively roll on and adhere to the endothelium to reach sites of infection. frontiersin.orgnih.gov

Table 1: Key Molecules in Selectin-Dependent Leukocyte Adhesion

| Molecule | Type | Location | Function in Adhesion | Fucosylation Role |

| E-Selectin | Adhesion Molecule | Endothelial Cells | Binds to leukocyte ligands to mediate rolling. | Recognizes fucosylated structures like sLeX. |

| P-Selectin | Adhesion Molecule | Platelets, Endothelial Cells | Mediates initial tethering and rolling of leukocytes. | Binds to fucosylated O-linked glycans on PSGL-1. nih.gov |

| L-Selectin | Adhesion Molecule | Leukocytes | Binds to endothelial ligands, promotes leukocyte-leukocyte interactions. physiology.orgnih.gov | Ligands are often fucosylated and sialylated. ashpublications.org |

| Sialyl-Lewis X (sLeX) | Glycan Ligand | Leukocytes | Primary ligand for E- and P-selectins. wikipedia.org | Contains a critical α(1,3)-linked fucose residue. uniprot.org |

| PSGL-1 | Glycoprotein | Leukocytes | Major ligand for P-selectin. | Requires fucosylation for high-affinity binding. nih.gov |

Roles in Blood Group Antigen Synthesis (ABO and Lewis Systems)

Fucosylation is fundamental to the synthesis of the ABO and Lewis histo-blood group antigens, which are carbohydrate structures expressed on the surface of red blood cells and other cell types. fishersci.ca The addition of fucose from GDP-β-L-fucose by specific fucosyltransferases determines an individual's blood type.

In the ABO system, the H antigen is the precursor structure for both A and B antigens. The synthesis of the H antigen is catalyzed by a fucosyltransferase (FUT1 or FUT2) that adds a fucose residue to a terminal galactose on a precursor chain. nih.gov Individuals with blood type O express the H antigen, while in individuals with A or B blood types, the H antigen is further modified with N-acetylgalactosamine or galactose, respectively. The absence of H antigen synthesis, a rare condition known as the Bombay phenotype, results from mutations in the FUT1 gene, leading to a lack of A, B, and H antigens. frontiersin.org

The Lewis blood group system is also entirely dependent on fucosylation. The Lewis a (Leᵃ) and Lewis b (Leᵇ) antigens are synthesized by the action of fucosyltransferases (primarily FUT3) that add fucose in different linkages to a precursor oligosaccharide. neobiotechnologies.com The Lewis X (Leˣ) antigen, another important fucosylated structure, is involved in cell recognition and is considered a stage-specific embryonic antigen. nih.govmedchemexpress.com The expression of these fucosylated antigens is not only critical for blood transfusions but also influences susceptibility to certain infectious diseases.

Table 2: Fucosylated Blood Group Antigens

| Antigen | System | Precursor | Key Fucosyltransferase(s) |

| H antigen | ABO | Type 1 or Type 2 precursor chains | FUT1 (H enzyme), FUT2 (Secretor enzyme) |

| Lewis a (Leᵃ) | Lewis | Type 1 precursor chain | FUT3 (Lewis enzyme) |

| Lewis b (Leᵇ) | Lewis | H antigen (Type 1) | FUT3 (Lewis enzyme) |

| Lewis X (Leˣ) | Lewis | Type 2 precursor chain | FUT4, FUT7, FUT9 |

Modulation of Immune Responses and Host-Pathogen Interactions

The presence or absence of fucose on host cell glycans profoundly influences both the innate and adaptive immune systems, shaping how the body responds to threats and interacts with its resident microbiota.

Fucosylated Glycans in Innate and Adaptive Immunity

Fucosylation plays a multifaceted role in regulating the immune system. conicet.gov.ar Glycans on the surface of immune cells, such as T cells and B cells, are extensively fucosylated, and this modification is crucial for their proper development and function. frontiersin.org Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, is essential for the function of the T-cell receptor (TCR) and B-cell receptor (BCR), affecting antigen recognition and subsequent cell activation. frontiersin.org

In the adaptive immune response, the fucosylation status of antibodies (immunoglobulins) can dramatically alter their effector functions. For example, reducing the core fucose on the Fc region of Immunoglobulin G1 (IgG1) significantly enhances its binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to more potent antibody-dependent cell-mediated cytotoxicity (ADCC). This principle is now being exploited to engineer therapeutic antibodies with enhanced cancer-killing capabilities.

Pathogen Recognition of Fucose-Containing Glycoconjugates

Many pathogens have evolved to recognize and bind to specific host cell surface glycans as a means of attachment and entry. Fucose-containing structures are common targets for a variety of bacteria, viruses, and parasites.

For example, the bacterium Helicobacter pylori, which colonizes the human stomach and can cause ulcers and gastric cancer, uses adhesins that bind to fucosylated Lewis b antigens on the surface of gastric epithelial cells. This interaction is critical for establishing a persistent infection.

Similarly, other pathogens exploit fucosylated glycans for infection. Rotaviruses and noroviruses, common causes of gastroenteritis, can use fucosylated histo-blood group antigens as receptors for attachment to intestinal cells. This explains why an individual's susceptibility to these viruses can be linked to their secretor status and blood type, which are determined by fucosyltransferase gene polymorphisms.

Conversely, the host can also use fucosylated glycans as a defense mechanism. Soluble fucosylated oligosaccharides, such as those found in human milk, can act as decoys, binding to pathogens and preventing them from attaching to host cells. Furthermore, fucosylation of the gut mucosal layer can create a barrier that limits pathogen access and helps maintain a symbiotic relationship with commensal bacteria.

Impact on Dendritic Cell Function and Polarization

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that are critical for initiating and shaping adaptive immune responses. Recent research has shown that fucose and fucosylation have a significant impact on DC function. frontiersin.orgresearchgate.net

L-fucose itself can act as a signaling molecule to enhance the immunostimulatory activity of DCs. nih.gov Studies have demonstrated that treatment with L-fucose can promote the polarization of immature myeloid cells towards specific DC subsets, particularly conventional type 1 DCs (cDC1) and monocyte-derived DCs (moDCs), which are potent activators of T cells. frontiersin.orgusf.edu

Furthermore, L-fucose has been shown to enhance several key functions of DCs in vitro, including:

Antigen Uptake and Processing: L-fucose-treated DCs exhibit increased rates of antigen uptake and processing. researchgate.netusf.edu

T Cell Activation: By improving antigen presentation, these DCs are more effective at stimulating T cell populations. nih.gov

Cytokine Production: L-fucose can modulate the transcription of important immunostimulatory and immunomodulatory cytokines in DCs. usf.edu

The C-type lectin receptor DC-SIGN, expressed on DCs, preferentially binds to mannose and fucose-containing structures. nih.gov The interaction of DC-SIGN with fucosylated ligands, such as the Lewis antigens on pathogens like H. pylori or the parasite Schistosoma mansoni, can skew the subsequent T-cell response, often towards a Th2 or regulatory phenotype. nih.gov This highlights how fucosylation can directly influence the polarization of the adaptive immune response orchestrated by dendritic cells.

Involvement in Cellular Signaling and Development

The attachment of fucose to proteins and lipids, a process known as fucosylation, is a critical post-translational modification that plays a profound role in various biological activities, including cell-cell recognition, signal transduction, and immune responses. ontosight.aihmdb.caresearchgate.net The donor substrate for fucosyltransferases, the enzymes that catalyze this reaction, is Guanosine (B1672433) 5'-diphospho-beta-L-fucose (GDP-β-L-fucose). ontosight.aiontosight.ai This nucleotide sugar is synthesized in the cytosol through two primary pathways: the de novo pathway, which converts GDP-α-D-mannose to GDP-β-L-fucose, and the salvage pathway, which utilizes free fucose from dietary sources or lysosomal breakdown of glycoconjugates. helsinki.finih.gov The availability and utilization of GDP-β-L-fucose are essential for the proper functioning of numerous signaling pathways that govern cellular development and homeostasis. ontosight.aiplos.org

Notch Receptor Signaling Regulation by O-linked Fucosylation

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for determining cell fate during development and maintaining tissue homeostasis in adults. frontiersin.orgashpublications.org The function of Notch receptors is intricately regulated by glycosylation, particularly through the addition of O-linked fucose residues to their extracellular domains. frontiersin.orgnih.gov

The addition of O-fucose to serine or threonine residues within the epidermal growth factor-like (EGF) repeats of Notch receptors is catalyzed by the enzyme Protein O-fucosyltransferase 1 (Pofut1). ashpublications.orgsdbonline.org This modification is not merely decorative; it is fundamentally required for Notch signaling. sdbonline.orgnih.gov Studies using RNA interference (RNAi) in Drosophila to reduce the expression of the Pofut1 homolog (Ofut1) demonstrated that O-linked fucose is essential for both Fringe-dependent and Fringe-independent Notch signaling processes. sdbonline.orgnih.gov The requirement for Pofut1 is cell-autonomous in the signal-receiving cell and acts upstream of Notch activation, indicating its necessity for the receptor to effectively receive signals from its ligands (e.g., Delta and Serrate/Jagged). nih.govnih.gov

O-fucosylation directly impacts the binding of Notch ligands to the receptor. ashpublications.org Research on mice with an inducible inactivation of Pofut1 revealed that while the surface expression of Notch1 and Notch2 was only slightly decreased, the binding of these receptors to Delta-like ligands was completely abolished. ashpublications.org This abrogation of ligand binding leads to suppressed downstream signaling, confirming that O-fucose glycans are critical for the efficient Notch-ligand interactions that transduce signals. ashpublications.org The O-fucose monosaccharide can be further elongated by Fringe enzymes, which add N-acetylglucosamine (GlcNAc), further modulating the sensitivity and specificity of Notch receptors for their various ligands. ashpublications.orgnih.gov Thus, the enzymatic activity of Pofut1 is a core component of the Notch pathway, essential for the activation of Notch by its ligands. nih.gov

Table 1: Key Enzymes in Notch Receptor Fucosylation

| Enzyme | Function | Role in Notch Signaling |

|---|---|---|

| Protein O-fucosyltransferase 1 (Pofut1/Ofut1) | Catalyzes the transfer of fucose from GDP-β-L-fucose to serine/threonine residues on Notch EGF repeats. ashpublications.orgsdbonline.org | Essential for Notch receptor's ability to bind ligands and initiate signaling. sdbonline.orgnih.gov |

| Fringe (e.g., LFNG, MFNG) | Adds N-acetylglucosamine (GlcNAc) to the O-linked fucose on Notch. frontiersin.orgashpublications.org | Modulates the sensitivity and specificity of Notch receptors for different ligands. ashpublications.orgnih.gov |

| GDP-L-fucose synthase (Gfus) | Catalyzes the final step in the de novo synthesis of GDP-β-L-fucose. uniprot.org | Provides the essential fucose donor substrate required for Pofut1 activity. pnas.org |

Fucosylated Glycans in Ontogenic Events and Early Embryogenesis

Fucosylated glycans are deeply implicated in a wide array of developmental processes, collectively known as ontogenic events, beginning from the earliest stages of embryogenesis. researchgate.netacs.orgoup.com The precise expression of specific fucosylated structures on the cell surface is critical for cell-cell interactions, signaling, and cell fate decisions that orchestrate the formation of tissues and organs. acs.orgresearchgate.net

In mammals, fucose-containing glycans are known to have significant roles in numerous developmental events. researchgate.netacs.org For instance, the Lewis x epitope, also known as stage-specific embryonic antigen 1 (SSEA-1), is a fucosylated structure prominently found during early mouse embryogenesis. acs.org The dynamic expression of such fucosylated antigens is tightly regulated and essential for normal development. acs.orgresearchgate.net Disruptions in the synthesis of fucosylated glycans, demonstrated in mouse models with knockouts of fucose biosynthetic genes or fucosyltransferases, lead to severe defects in embryogenesis, organogenesis, and neurogenesis. acs.org

The importance of fucosylation extends to the development of specific organs. During brain development, fucosylated oligosaccharides are involved in crucial processes such as neurite growth and migration and the formation of synapses. researchgate.net The synthesis of fucosylated glycans during these early developmental stages is supported by the expression of the necessary enzymes for both the de novo and salvage pathways of GDP-β-L-fucose production. acs.org The fundamental role of fucosylation is underscored by the fact that a deficiency in the ability to produce fucosylated glycans, as seen in the human genetic disorder Leukocyte Adhesion Deficiency type II (LAD II), results in severe developmental abnormalities, including slowed growth and mental retardation. researchgate.netplos.org These findings collectively highlight that the fucosylation of glycans, mediated by the availability of GDP-β-L-fucose, is an indispensable molecular process for successful embryonic and postnatal development. hmdb.caresearchgate.net

Table 2: Research Findings on Fucosylation in Development

| Developmental Process | Role of Fucosylated Glycans | Consequence of Disruption |

|---|---|---|

| Early Embryogenesis | Component of stage-specific embryonic antigens (e.g., Lewis x/SSEA-1) involved in cell-cell recognition. hmdb.caacs.org | Severe defects in embryogenesis and organogenesis in knockout mouse models. acs.org |

| Neurogenesis | Regulates neurite growth, migration, and synapse formation. researchgate.net | Impaired neurodevelopment. acs.org |

| General Organogenesis | Essential for cell signaling (e.g., Notch) that dictates cell fate and tissue patterning. researchgate.netacs.org | Developmental abnormalities, immunodeficiency, and slow growth, as seen in LAD II. researchgate.netplos.org |

| Fertilization | Fucosylated oligosaccharides play vital roles in fertilization processes. researchgate.netdntb.gov.ua | Potential for impaired fertility. |

State of the Art Analytical Techniques for Structural Elucidation of Beta L Fucose Containing Glycans

Spectroscopic Methodologies for Anomeric Configuration and Linkage Analysis

Spectroscopic methods are indispensable for determining the precise 3D arrangement of atoms, including the anomeric configuration (α or β) and the specific carbon atoms involved in the glycosidic linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the de novo structural determination of complex carbohydrates, including fucosylated glycans, in solution. researchgate.netacs.org It provides detailed information on the primary structure, such as the type of monosaccharide residues, their sequence, linkage positions, and anomeric configurations. acs.orgnih.gov

A full assignment of the proton (¹H) and carbon (¹³C) resonances for each residue in a glycan is typically the first step. nih.gov This is achieved using a combination of 2D NMR experiments:

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to assign the ¹H signals of individual monosaccharide spin systems. nih.govoup.com

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon, allowing for the assignment of the ¹³C spectrum. nih.gov

Once individual residues are identified, the sequence and linkage are determined:

Heteronuclear Multiple Bond Correlation (HMBC) is a key experiment for sequencing, as it detects scalar couplings between the anomeric proton of one residue and the carbon atom across the glycosidic linkage on the adjacent residue. nih.govnih.govoup.com

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY) provides information on through-space proximities between protons. The anomeric configuration (α or β) is determined by observing the NOE between the anomeric proton (H-1) and protons on the aglycone residue. nih.gov For a β-linkage, specific cross-peaks would be observed that differ from those of an α-linkage.

The chemical shifts of anomeric protons are highly sensitive to their environment, including the anomeric configuration. nih.gov For fucose-containing glycans, the methyl group (CH₃) protons at the C-6 position also provide a characteristic signal in the ¹H NMR spectrum, typically appearing as a doublet around 1.25 ppm, confirming the presence of this 6-deoxy sugar. oup.com The combination of these NMR methods allows for the unambiguous determination of the β-anomeric state of L-fucose and its linkage point within a glycan chain. oup.comresearchgate.net

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. While traditional IR spectroscopy can confirm the presence of general carbohydrate features like hydroxyl (-OH) and C-O stretching bands, recent advancements have significantly increased its utility for detailed glycan analysis.

A cutting-edge approach is cryogenic infrared spectroscopy , often coupled with mass spectrometry. mpg.denih.gov This technique involves trapping mass-selected, cryogenically cooled glycan ions and measuring their IR spectrum. At low temperatures, the spectral features become highly resolved, providing a unique vibrational "fingerprint" for the molecule's specific three-dimensional structure. mpg.deacs.org This high resolution makes it possible to differentiate between closely related isomers. acs.org

Crucially for fucosylated glycans, cryogenic IR spectroscopy has been used to investigate the phenomenon of fucose migration—a rearrangement that can occur during mass spectrometry analysis and lead to incorrect structural assignments. nih.govresearchgate.net By analyzing the unique IR fingerprints of fragment ions, researchers can determine the exact structure after a potential migration event, unveiling the new position and linkage of the fucose residue. nih.govresearchgate.net This provides critical information for correctly interpreting mass spectrometry data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fucosylated Glycan Characterization

Chromatographic Separation Techniques for Fucosylated Glycan Mixtures

The complexity of glycan mixtures released from biological sources necessitates powerful separation techniques to isolate and quantify individual fucosylated species. Chromatographic methods are central to this process, separating glycans based on their distinct physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fucosylated glycans, offering high resolution and reproducibility. sigmaaldrich.com To facilitate detection, particularly by fluorescence, glycans are typically derivatized with a fluorescent tag at their reducing end through reductive amination. thermofisher.com Commonly used labels include 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA). thermofisher.comchromatographyonline.com Several HPLC modes are employed for the separation of these labeled glycans.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most widely used method for glycan analysis. thermofisher.com In HILIC, separation is based on the hydrophilicity of the glycans. sigmaaldrich.com The stationary phase is polar (e.g., with imide or amide functional groups), and elution is achieved with an increasing aqueous buffer gradient in an organic solvent. sigmaaldrich.com This technique effectively separates glycans by size and structure, and can resolve structural isomers. sigmaaldrich.comthermofisher.com HILIC is advantageous as it allows for the analysis of both neutral and sialylated glycans in a single chromatographic run, making it ideal for rapid glycan profiling. sigmaaldrich.comthermofisher.com A common workflow involves comparing the elution profile of the labeled glycan sample to a 2-AB-labeled dextran (B179266) ladder, which allows for the assignment of Glucose Unit (GU) values to individual peaks for structural correlation. thermofisher.com HILIC can also be coupled with mass spectrometry (MS) for detailed structural characterization, including the analysis of glycopeptides to identify site-specific fucosylation. umich.edu

Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity using a nonpolar stationary phase (like C18) and an increasing organic solvent gradient. sigmaaldrich.com While considered a standard for peptide mapping, its application in glycan analysis requires derivatization to increase the hydrophobicity of the otherwise polar glycans. chromatographyonline.com RP-HPLC is complementary to normal-phase methods; glycans that may co-elute in a HILIC system can often be resolved using RP-HPLC. sigmaaldrich.com This is particularly valuable during structural elucidation to confirm the identity of a glycan by observing retention time shifts after treatment with specific exoglycosidases. sigmaaldrich.com However, it is generally less suitable for quantifying acidic, sialic acid-containing glycans, which tend to elute early. chromatographyonline.com

High-Performance Anion-Exchange Chromatography (HPAEC) separates glycans based on charge. chromatographyonline.com Carbohydrates are weak acids and can be ionized at high pH (pH > 12), allowing them to be retained and separated on a strong anion-exchange column. thermofisher.comchromatographyonline.com HPAEC is often coupled with Pulsed Amperometric Detection (HPAE-PAD), which allows for the detection of native, unlabeled glycans. sigmaaldrich.com A significant drawback of this method is that the separation requires high concentrations of sodium hydroxide, which must be removed before the glycans can be recovered for further analysis. sigmaaldrich.com Weak anion-exchange chromatography (WAX) is another variant that separates glycans based on the number of charged groups they possess, such as sialic acid residues. sigmaaldrich.comchromatographyonline.com

An assay for α1,6-fucosyltransferase (FUT8) activity utilizes reverse-phase HPLC to separate the fluorescently labeled fucosylated product from the unreacted substrate, enabling quantification of the enzyme's activity. researchgate.net

Gel Filtration and Other Size-Exclusion Methodologies

Gel filtration chromatography (GFC), also known as Size-Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their hydrodynamic volume or size. chromatographyonline.com The stationary phase consists of porous particles. chromatographyonline.com Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. chromatographyonline.com Smaller molecules can enter the pores, extending their path through the column and causing them to elute later. chromatographyonline.com This method is distinct from other chromatographic techniques as it relies on a physical sorting mechanism rather than chemical interactions with the stationary phase. chromatographyonline.com

In the context of fucosylated glycans, SEC is valuable for several applications:

Purification: It is often used as a polishing step in protein purification to separate the target protein from aggregates or smaller contaminants. nih.govnih.gov For instance, fucosylated glycoproteins or lectins that bind fucose can be purified using SEC to obtain homogenous preparations. nih.govnih.gov

Quality Control: SEC can assess the aggregation state of glycoproteins. For example, it was used to confirm the correct trimeric formation of the fucose-binding lectin RSL and to analyze the size of lectin-glycan complexes. nih.gov

Molecular Weight Estimation: By calibrating the column with standards of known molecular weight, SEC can be used to estimate the molecular mass of proteins and macromolecules. nih.govresearchgate.net

Analytical-scale SEC can provide information on the size and multimeric state of glycan-binding proteins or fucosylated glycoproteins. nih.gov For example, the molecular mass of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis was determined to be 338 kDa by size-exclusion chromatography, indicating a trimeric structure. researchgate.net

Specialized Methods for Anomericity Differentiation

Distinguishing between the α and β anomers of fucose within a glycan is a significant analytical challenge, as they are structurally very similar. Traditional methods often struggle with this differentiation. However, specialized techniques have been developed that can successfully determine the anomeric configuration of the fucosyl linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for the structural elucidation of carbohydrates, including the determination of anomericity. acs.orgnih.gov The anomeric proton (H1) and carbon (C1) of α-L-fucose and β-L-fucose have distinct chemical shifts in the NMR spectrum.

In a solution of L-fucose in D₂O, the anomeric equilibrium between the two forms can be observed. nih.gov The α-anomer's H1 signal appears more downfield (at a higher ppm value) compared to the β-anomer's H1 signal. nih.gov Conversely, the α-anomer's C1 signal is typically found more upfield (at a lower ppm value) than that of the β-anomer. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and HSQC, are used to assign all the proton and carbon signals for both anomers. nih.gov Saturation Transfer Difference (STD) NMR can be used to study the binding of both α- and β-fucose anomers to proteins and to identify which protons are involved in the interaction. researchgate.net Furthermore, saturation difference analysis by NMR has been employed to demonstrate the interconversion between the two anomeric forms of L-fucose catalyzed by fucose mutarotase (B13386317). oup.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for L-Fucose Anomers in D₂O Data synthesized from published research findings. nih.gov

| Anomer | Atom | Chemical Shift (ppm) |

|---|---|---|

| α-L-Fucose | H1 | ~5.21 |

| C1 | ~93.1 | |

| β-L-Fucose | H1 | ~4.56 |

| C1 | ~97.1 |

Capillary Electrophoresis (CE) is another high-resolution separation technique that can differentiate fucosylated glycans. chromatographytoday.comchromatographytoday.com In CE, charged molecules migrate in a capillary filled with a background electrolyte under the influence of a high electric field. researchgate.net For glycan analysis, neutral sugars are first derivatized with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). chromatographytoday.comchromatographytoday.com The separation is then based on the charge-to-size ratio of the labeled glycans. diva-portal.org

While standard CE methods can separate major N-linked oligosaccharides, differentiating fucosylated from afucosylated species can be challenging due to co-migration. chromatographytoday.com However, by optimizing the separation buffer, for example by combining different gel buffers, resolution between fucosylated and non-fucosylated glycans can be achieved. chromatographytoday.comchromatographytoday.com CE has also been successfully applied to the chiral separation of derivatized D- and L-fucose enantiomers using β-cyclodextrin as a chiral selector, demonstrating its high resolving power. scilit.com

Tandem Mass Spectrometry (MS/MS) , particularly when combined with other techniques, is emerging as a method for anomeric differentiation. While conventional MS/MS struggles to distinguish anomers because the fucosyl glycosidic bond is labile, recent studies on the collision-induced dissociation (CID) of sodiated α- and β-L-fucose have shown distinct fragmentation patterns. umich.edunih.gov Calculations and experimental data show that α-L-fucose is more likely to undergo dehydration, whereas β-L-fucose is more prone to ring-opening reactions. acs.orgnih.gov These differential fragmentation patterns, observed after initial separation by HPLC, can be used to infer the anomeric configuration. acs.orgnih.gov

Derivatization Strategies for Enhancing Analysis and Modulating Function of Beta L Fucose Containing Structures

Fluorescent Derivatization for High-Sensitivity Glycan Detection

Fluorescent labeling of glycans is a widely used technique to enhance detection sensitivity in various analytical methods. thermofisher.com This process involves attaching a fluorescent molecule to the glycan, which then allows for detection using fluorescence-based techniques. frontiersin.org

One of the most common reagents for fluorescently labeling the reducing end of glycans, including those containing beta-L-fucose, is 2-aminobenzamide (B116534) (2-AB). frontiersin.orgludger.com The process, known as reductive amination, involves the reaction of the primary amine group of 2-AB with the aldehyde group of the glycan to form an imine, which is then reduced to a stable secondary amine. frontiersin.org This method is known for its simplicity, quantitative nature, and the high stability of the resulting labeled glycans. thermofisher.com

The 2-AB labeling procedure has been optimized for both N- and O-glycans, including core-fucosylated structures. nih.gov These optimized conditions ensure high molar labeling efficiencies that are independent of the amount of glycan, with minimal desialylation occurring during the process. nih.gov The non-selective nature of 2-AB labeling allows for the generation of representative glycan profiles and the relative molar quantification of individual glycans within a mixture. nih.gov

Labeled glycans can be analyzed by various techniques, including high-performance liquid chromatography (HPLC) with fluorescence detection, high-performance anion-exchange chromatography, and mass spectrometry. thermofisher.comnih.gov While 2-AB is a widely used and effective labeling agent, other fluorescent tags such as 2-aminopyridine (B139424) (2-AP) and N-aminoethyl 2-aminobenzamide (AEAB) have also been developed for similar purposes. oup.comacs.org

Chemical Derivatization for Affinity-Based Glycan Enrichment and Array Development

Chemical derivatization plays a crucial role in the enrichment of fucosylated glycans for detailed structural analysis and in the development of glycan arrays to study carbohydrate-protein interactions.

Affinity-based enrichment often utilizes lectins, which are proteins that bind specifically to certain sugar moieties. frontiersin.org For fucosylated structures, lectins such as Aleuria aurantia (B1595364) lectin (AAL), Lotus tetragonolobus lectin (LTL), and Lens culinaris agglutinin (LCA) are commonly used. nih.govnih.gov These lectins can be immobilized on solid supports to capture fucosylated glycoproteins or glycopeptides from complex biological samples. frontiersin.orgnih.gov This enrichment allows for the identification of fucosylation sites and the characterization of glycan structures, which is particularly valuable in biomarker discovery. frontiersin.org A method combining lectin affinity with fluorescent labeling has been developed for the high-throughput quantification of fucosylated glycoproteins. rsc.org

For the development of glycan arrays, glycans are typically immobilized on a solid surface. Chemical derivatization can facilitate this process. For instance, glycans can be derivatized with bifunctional reagents that contain both a group for glycan attachment and a group for surface immobilization. acs.org One such reagent, N-aminoethyl 2-aminobenzamide (AEAB), allows for the fluorescent labeling of glycans, which can then be covalently attached to an array surface. acs.org This approach enables the high-throughput screening of glycan-binding proteins and the investigation of the biological functions of fucosylated glycans.

Metabolic Engineering with this compound Analogs for Glycan Remodeling Studies

Metabolic engineering with fucose analogs is a powerful technique for studying the roles of fucosylation in cellular processes. nih.gov This approach involves introducing structurally modified fucose molecules into cells, where they are incorporated into the fucose salvage pathway and can either inhibit fucosylation or be incorporated into glycans, allowing for their visualization and functional analysis. nih.govresearchgate.net

Fucose analogs can inhibit fucosylation through several mechanisms. Once inside the cell, these analogs are often converted into their corresponding GDP-fucose derivatives by the fucose salvage pathway. nih.govnih.gov These unnatural GDP-fucose analogs can then act as competitive inhibitors of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose to glycans. nih.govoup.com

Several fluorinated fucose analogs, such as 2-deoxy-2-fluoro-L-fucose (2FFuc) and 6,6,6-trifluoro-L-fucose, have been developed as metabolic inhibitors of fucosylation. nih.govacs.org For instance, GDP-2-deoxy-2-fluoro-L-fucose has been shown to be a competitive inhibitor of several fucosyltransferases, including FUT3, FUT5, FUT6, and FUT7. nih.gov

Another inhibitory mechanism involves the feedback inhibition of the de novo GDP-fucose biosynthesis pathway. nih.gov The accumulation of unnatural GDP-fucose analogs can allosterically inhibit GDP-mannose 4,6-dehydratase (GMD), a key enzyme in this pathway, leading to a depletion of the natural GDP-fucose pool and a general reduction in cellular fucosylation. nih.gov Some fucose analogs may primarily exert their inhibitory effects by targeting enzymes in the de novo pathway rather than directly inhibiting FUTs. acs.org

The ability to produce glycoproteins that lack fucose (afucosylated) is of significant interest, particularly in the context of therapeutic antibodies. pnas.org The absence of core fucose on the N-glycans of IgG1 antibodies can dramatically enhance their antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing cancer cells. nih.govresearchgate.net

Metabolic engineering with fucose analogs provides a chemical approach to generate afucosylated antibodies. pnas.orgnih.gov By adding specific fucose analogs to the cell culture medium during antibody production, the fucosylation process can be inhibited, resulting in the production of antibodies with reduced or no fucose. google.com For example, a fucose analog where the endocyclic ring oxygen is replaced by a methylene (B1212753) group, known as β-carbafucose, acts as a potent metabolic inhibitor of fucosylation. pnas.org This analog is converted to GDP-carbafucose, which is not a competent substrate for fucosyltransferases. pnas.org Treating antibody-producing CHO cell lines with this analog leads to a dose-dependent decrease in core fucosylation without significantly affecting cell growth or antibody production. pnas.org

This strategy offers a convenient and controllable method for producing afucosylated glycoproteins for research and therapeutic applications, providing an alternative to genetic engineering approaches that involve knocking out fucosyltransferase genes. pnas.orgmdpi.com

Future Directions and Emerging Research Avenues in Beta L Fucose Glycobiology

Elucidation of Novel Fucosylation-Dependent Biological Pathways

While the roles of fucosylation in processes like selectin-mediated leukocyte adhesion and Notch signaling are well-established, researchers are actively seeking to identify new biological pathways governed by this modification. oup.com Recent studies suggest that fucosylation is involved in a wider array of cellular events than previously understood.

Emerging evidence points to the involvement of fucosylation in:

Neuroinflammation: Exogenous L-fucose has been shown to enhance core fucosylation and attenuate neuroinflammation, suggesting a role for fucosylation in regulating microglial-mediated inflammatory responses. nih.gov

Cancer Progression: Aberrant fucosylation is a known hallmark of cancer, contributing to tumor cell proliferation, invasion, and metastasis. plos.org Future work will likely focus on dissecting the specific fucosylated proteins and pathways that drive these malignant phenotypes. For instance, increased core fucosylation of certain proteins has been observed in liver cirrhosis and liver cancer. nih.gov

Synaptic Plasticity: L-fucose has been identified as a potential neuromodulator that can enhance excitatory neurotransmission and long-term potentiation. biorxiv.org This suggests a novel, non-glycosylation-dependent signaling function for L-fucose that relies on its metabolism through the salvage pathway. biorxiv.org

The de novo pathway, which converts GDP-mannose to GDP-fucose, is the primary source of cellular GDP-fucose. oup.comnih.gov The salvage pathway, which utilizes free L-fucose, provides a smaller but crucial contribution. oup.comnih.gov Understanding the interplay between these pathways and their regulation will be key to elucidating new fucosylation-dependent biological functions.

Development of Advanced Glycoengineering Tools Targeting Beta-L-Fucose Incorporation

The ability to manipulate fucosylation levels is crucial for both basic research and the development of therapeutics, particularly monoclonal antibodies. evitria.com Advanced glycoengineering tools are being developed to precisely control the incorporation of this compound.

Current and emerging strategies include:

Genetic Engineering: Knocking out genes like FUT8, which encodes the enzyme responsible for core fucosylation, in cell lines like Chinese Hamster Ovary (CHO) cells is a common method to produce afucosylated antibodies. google.comnih.gov

Metabolic Inhibition: Small molecule inhibitors that block the fucosylation pathway are a promising alternative to genetic engineering. researchgate.net For example, 2-fluoro-L-fucose (2F-Fuc) can significantly reduce core fucose incorporation. nih.gov More recently, β-L-carbafucose has been identified as an efficient metabolic inhibitor that is not incorporated into glycans. pnas.org

Chemoenzymatic Remodeling: This in vitro approach uses a combination of enzymes to modify the glycan structures of purified antibodies, allowing for controlled fucosylation. evitria.comnih.gov This method often involves an endoglycosidase to remove existing heterogeneous glycans, followed by an α-L-fucosidase to remove the core fucose, and finally a glycosynthase to attach a desired homogeneous glycan. nih.govacs.org

Cell-Surface Engineering: A one-step chemoenzymatic strategy using fucosyltransferase allows for the direct modification of cell surfaces with fucose analogs carrying various functional groups, such as bioorthogonal handles and biophysical probes. researchgate.net

These tools are not only valuable for producing therapeutic antibodies with enhanced antibody-dependent cellular cytotoxicity (ADCC) but also for studying the fundamental roles of fucosylation in cellular processes. evitria.comnih.gov

Innovative Strategies for High-Throughput Analysis of Fucosylated Glycomes

To understand the full impact of fucosylation, it is essential to analyze the entire complement of fucosylated glycans (the fucosylated glycome) in a rapid and comprehensive manner. tandfonline.com High-throughput methods are crucial for large-scale studies, such as clinical biomarker discovery.

Key high-throughput analytical techniques include:

Mass Spectrometry (MS): MS-based methods are powerful tools for identifying and quantifying fucosylated glycans. tandfonline.comjst.go.jp Recent advancements allow for the site-specific analysis of core versus antennary fucosylation on glycoproteins. nih.govacs.org

Liquid Chromatography (LC): Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) with fluorescence detection are widely used for high-throughput glycan profiling, particularly for analyzing the IgG glycome. tandfonline.comnih.govresearchgate.net

Lectin Microarrays: These arrays use immobilized lectins with specificities for different glycan structures, including fucose, to rapidly profile the glycome. tandfonline.com

Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ): This method uses immobilized fucose-specific lectins to capture and quantify fluorescently labeled fucosylated glycoproteins, offering a high-throughput alternative to mass spectrometry for clinical applications. rsc.org

These technologies are enabling large-scale studies that correlate changes in fucosylation with various diseases and physiological states. tandfonline.comnih.gov

Computational Modeling and Simulation of this compound Enzymatic Reactions

Computational approaches are becoming increasingly important for understanding the complex enzymatic reactions involved in fucosylation. tandfonline.com Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods provide insights into the structure, dynamics, and catalytic mechanisms of fucosyltransferases and other related enzymes. plos.orgmaynoothuniversity.ie

Recent computational studies have focused on:

Substrate Binding and Recognition: Modeling the interaction between fucosyltransferases, such as FUT8, and their donor substrate, GDP-fucose, helps to elucidate the molecular basis of substrate recognition. nih.gov These models can be validated by experimental techniques like saturation transfer difference NMR (STD-NMR). plos.orgnih.gov

Enzymatic Mechanisms: Simulations can reveal the detailed steps of the catalytic cycle, including conformational changes and the roles of key amino acid residues and water molecules. csic.esnih.gov For instance, MD simulations have been used to study the reaction mechanism of protein O-fucosyltransferase 2 (PoFUT2). csic.es

Inhibitor Design: Understanding the enzyme's active site through computational modeling provides a rational basis for the structure-based design of specific and potent inhibitors. nih.gov

Glycan Biosynthesis Modeling: Mathematical models of entire glycosylation pathways, such as N-glycan and O-glycan biosynthesis in CHO cells, can predict how changes in enzyme levels or other parameters affect the final glycan profiles. nih.gov

These computational tools are accelerating our understanding of fucosylation at a molecular level and guiding the development of new glycoengineering strategies.

Discovery of Novel Fucose-Binding Lectins and Their Application as Research Probes

Lectins are carbohydrate-binding proteins that can recognize specific glycan structures. tandfonline.com Fucose-binding lectins are invaluable tools for detecting, purifying, and characterizing fucosylated molecules. tandfonline.comnih.gov The discovery of novel lectins with unique specificities is an active area of research.

Recent discoveries and applications include:

Novel Lectin Discovery: High-throughput sequencing of various organisms, from mushrooms to insects, has led to the identification of new fucose-binding lectins with potentially novel structures and binding properties. tandfonline.comresearchgate.netoup.com For example, a novel fucose-binding lectin (ZmFBL) was identified from the darkling beetle, Zophobas morio. tandfonline.comresearchgate.net Another novel core fucose-specific lectin was isolated from the mushroom Pholiota squarrosa. nih.gov

Structural Classification: Fucose-binding lectins are structurally diverse and can be classified into different families based on their three-dimensional structures. jst.go.jp The F-type lectin family, for instance, is characterized by a unique fucose-binding domain with a novel jellyroll fold. frontiersin.org

Applications as Research Probes: Due to their ability to bind specifically to fucose-containing glycans, these lectins are used as diagnostic markers, particularly in cancer research where changes in fucosylation are common. tandfonline.comnih.gov They are also used to monitor the fucosylation status of plasma glycoproteins. tandfonline.com The development of lectins with very strict specificity, such as for α1-6 core fucose, is particularly valuable for detailed glycan analysis. nih.gov

The ongoing discovery and characterization of new fucose-binding lectins will continue to provide more refined tools for investigating the complex world of fucosylated glycans. nih.govresearchgate.net

Q & A

Q. How do researchers reconcile conflicting data on this compound’s immunomodulatory effects?

- Methodological Answer : Variability often stems from immune cell type (e.g., T cells vs. macrophages) or fucose presentation (soluble vs. conjugated). Systems biology approaches (e.g., cytokine profiling and network analysis) contextualize findings. Replicate studies in humanized mouse models to bridge in vitro-in vivo gaps .

Data Contradiction Analysis Framework

Table 2 : Common Sources of Contradiction in this compound Studies

| Source of Variability | Resolution Strategy | Example Study Design |

|---|---|---|

| Model system | Use syngeneic models + standardized protocols | Compare PDX vs. cell line results |

| Analytical method | Cross-validate with orthogonal techniques | LC-MS vs. NMR for quantification |

| Biological context | Control for host microbiome/metabolome | Germ-free vs. conventional models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.